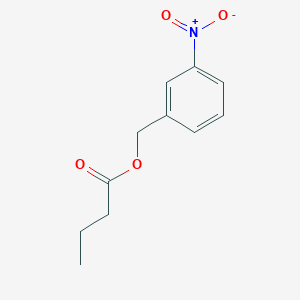

m-Nitrobenzyl butyrate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119613-13-7 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(3-nitrophenyl)methyl butanoate |

InChI |

InChI=1S/C11H13NO4/c1-2-4-11(13)16-8-9-5-3-6-10(7-9)12(14)15/h3,5-7H,2,4,8H2,1H3 |

InChI Key |

HEZSMLGZPUJFQL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-] |

Other CAS No. |

119613-13-7 |

Synonyms |

(3-nitrophenyl)methyl butanoate |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of M Nitrobenzyl Butyrate Transformations

Hydrolytic Pathways and Stability Investigations

Hydrolysis of the ester bond in m-nitrobenzyl butyrate (B1204436) results in the formation of m-nitrobenzyl alcohol and butyric acid. This reaction can be catalyzed by acids, bases, or enzymes, with each pathway proceeding through a different mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of carboxylic acid esters like m-nitrobenzyl butyrate typically proceeds via a multi-step addition-elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.comviu.ca Subsequent proton transfer and elimination of the alcohol (m-nitrobenzyl alcohol) regenerates the catalyst and yields the carboxylic acid (butyric acid). chemistrysteps.com

General Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst (H₃O⁺), making the carbonyl carbon more electrophilic. |

| 2. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the oxonium ion to the alkoxy group, making it a better leaving group (an alcohol). |

| 5. Elimination | The alcohol (m-nitrobenzyl alcohol) is eliminated, and the carbonyl double bond is reformed. |

| 6. Deprotonation | The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (butyric acid) and regenerate the acid catalyst. |

This table describes the generally accepted AAC2 mechanism for acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method for cleaving ester bonds. chemistrysteps.com This reaction typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov The process involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. viu.ca This intermediate then collapses, expelling the alkoxide ion (m-nitrobenzyloxide) as the leaving group. In the final, rapid step, the alkoxide ion, being a strong base, deprotonates the newly formed butyric acid to yield a carboxylate salt and m-nitrobenzyl alcohol. chemistrysteps.com

| Products | A carboxylate salt and an alcohol. |

Enzymatic Hydrolysis Mechanisms (e.g., esterase activity on nitrobenzyl butyrate analogs)

Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds and are widely used in biotechnological applications. diva-portal.orgresearchgate.net Specifically, p-nitrobenzyl esterases, such as the one from Bacillus subtilis (BsEstB or pnbA-BS), have shown high activity towards p-nitrobenzyl butyrate, a structural isomer of this compound. nih.govrsc.org

The catalytic mechanism of these enzymes typically involves a catalytic triad, commonly composed of serine, histidine, and an acidic residue like aspartate or glutamate. ebi.ac.uk The reaction proceeds via a two-step process involving an acyl-enzyme intermediate:

Acylation: The serine residue, activated by the histidine, performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, releasing the alcohol portion (m-nitrobenzyl alcohol) and forming a covalent acyl-enzyme intermediate. ebi.ac.uk

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate which then breaks down to release the carboxylic acid (butyric acid) and regenerate the active enzyme. ebi.ac.uk

Studies on p-nitrobenzyl esterase from Bacillus subtilis have demonstrated its efficiency in hydrolyzing nitrobenzyl esters. The enzyme's activity is influenced by factors such as pH and temperature, with optimal conditions often being around pH 7.0-9.0 and temperatures of 30-40°C. nih.govrsc.org

Kinetic Parameters for Enzymatic Hydrolysis of p-Nitrophenyl Butyrate (an Analog)

| Enzyme | Source | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temp (°C) |

|---|---|---|---|---|---|

| pnbA-BS | Bacillus subtilis 168 | Not specified | Not specified | 9.0 | 30 |

| pnbA-BS Variant A400P | Engineered B. subtilis | Not specified | Not specified | 9.0 | 30 |

| BsEstB | Bacillus subtilis | Not specified | 108 U/mg* | 7.0 | 40 |

Data derived from studies on the analog p-nitrophenyl butyrate and p-nitrobenzyl esterase. nih.govrsc.org One unit (U) is defined as the amount of enzyme that catalyzes the hydrolysis of 1 μmol of substrate per minute. rsc.org

Reductive Transformations of the Nitro Group

The nitro group of this compound is susceptible to reduction, a transformation that typically converts it into an amino group. This can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction, each involving distinct intermediates.

Catalytic Hydrogenation and Associated Reaction Products

Catalytic hydrogenation is a standard industrial method for reducing aromatic nitro compounds to their corresponding anilines. mdpi.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include platinum, palladium, or nickel, often supported on carbon (e.g., Pd/C). mdpi.comscirp.org

The reduction of the nitro group is a stepwise process that proceeds through several intermediates. The generally accepted pathway involves the initial reduction of the nitro group (NO₂) to a nitroso group (NO), followed by further reduction to a hydroxylamine (B1172632) (NHOH). The hydroxylamine intermediate is then reduced to the final amine (NH₂). mdpi.comgoogle.com

Reaction Pathway: Nitro → Nitroso → Hydroxylamine → Amine

Under certain conditions, the highly reactive nitroso and hydroxylamine intermediates can condense to form side products such as azoxy and azo compounds, which can then be further reduced to the amine. mdpi.comgoogle.com Preventing the accumulation of the potentially unstable arylhydroxylamine intermediate is a key challenge in these reactions. google.com The choice of catalyst, solvent, temperature, and pressure can be optimized to favor the formation of the desired aniline (B41778) product with high selectivity. acs.orggoogle.com

Products of Aromatic Nitro Group Reduction

| Compound Type | Chemical Formula | Role in Reaction |

|---|---|---|

| Nitro Compound | R-NO₂ | Starting Material |

| Nitroso Compound | R-NO | Intermediate google.com |

| Hydroxylamine | R-NHOH | Intermediate mdpi.comgoogle.com |

| Azoxy Compound | R-N=N(O)-R | Side Product google.com |

| Azo Compound | R-N=N-R | Side Product google.com |

| Amine (Aniline derivative) | R-NH₂ | Final Product mdpi.com |

This table outlines the general species involved in the catalytic hydrogenation of an aromatic nitro compound.

Electrochemical Reduction and Intermediate Species Formation

The nitro group can also be reduced electrochemically. This method offers a high degree of control over the reaction by adjusting the electrode potential and the pH of the medium. acs.orgresearchgate.net The electrochemical reduction of aromatic nitro compounds is a complex process involving multiple electron and proton transfer steps. dtic.mil

In aprotic media, the reduction often begins with a single-electron transfer to form a nitroaromatic radical anion. In protic media, the mechanism is highly pH-dependent. acs.org At different pH values and potentials, various intermediates can be formed and sometimes isolated. The initial reduction typically leads to the nitroso and then the phenylhydroxylamine derivative, similar to catalytic hydrogenation. acs.orgdtic.mil

For example, studies on m-nitro benzoic acid, a related compound, have shown that the reduction pathway is influenced by the electrode material and pH. researchgate.net By carefully controlling the potential, it is possible to selectively stop the reduction at the hydroxylamine stage or proceed to the final amine product. acs.org The ease of reduction is influenced by substituents on the aromatic ring; electron-withdrawing groups facilitate the reduction, while electron-donating groups make it more difficult. acs.org

Intermediates in Electrochemical Nitro Group Reduction

| Intermediate Species | Formation | pH Dependence |

|---|---|---|

| Radical Anion (ArNO₂⁻) | One-electron reduction, typically in aprotic media. | Less dependent on pH. |

| Nitroso (ArNO) | Two-electron, two-proton reduction of the nitro group. | Significant. acs.org |

| Hydroxylamine (ArNHOH) | Two-electron, two-proton reduction of the nitroso group. | Significant; can be the main product in neutral or basic conditions. acs.org |

| Amine (ArNH₂) | Two-electron, two-proton reduction of the hydroxylamine. | Favored in more acidic conditions (e.g., pH < 1). acs.org |

This table summarizes the key intermediates and influencing factors in the electrochemical reduction of aromatic nitro compounds.

Reductive Activation and Reactivity of Generated Intermediates

The nitro group of this compound is a key functional group that can be chemically or enzymatically reduced, leading to the formation of reactive intermediates. This reductive activation is a sequential process involving the transfer of six electrons to form nitroso, N-hydroxylamino, and ultimately amino derivatives. nih.gov

The reduction pathway is as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

This transformation is catalyzed by various nitroreductases, which are enzymes often "hijacked" for their ability to donate electrons to the nitro group. nih.gov The initial reduction to the N-hydroxylamine (m-hydroxylaminobenzyl butyrate) is a critical activation step. rsc.org This hydroxylamine intermediate is often unstable and can undergo further reactions. In related systems, such as 4-nitrobenzyl carbamates designed as bioreductive prodrugs, the hydroxylamine derivative fragments to release a cytotoxic agent. rsc.org

The rate of this fragmentation is significantly influenced by substituents on the aromatic ring. Studies on model 4-nitrobenzyl carbamates have shown that electron-donating groups on the benzyl (B1604629) ring accelerate the fragmentation of the corresponding hydroxylamine. rsc.org This effect is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state of the fragmentation process. rsc.org This suggests that the electronic nature of the substituent plays a crucial role in the reactivity of the generated intermediates.

Table 1: Effect of Benzyl Ring Substituents on the Fragmentation Half-Life of Model Hydroxylaminobenzyl Carbamates Data adapted from studies on 4-nitrobenzyl carbamate (B1207046) derivatives, which serve as a model for understanding potential reactivity.

| Substituent at Benzyl Ring | Position | Hammett Constant (σ) | Maximum Half-Life (Mt₁/₂) (min) |

| H | - | 0.00 | 16.0 |

| 2-Me | ortho | -0.07 (σp) | 10.5 |

| 3-Me | meta | -0.07 (σm) | 11.0 |

| 3-OMe | meta | 0.12 (σm) | 22.0 |

| 2-Cl | ortho | 0.23 (σp) | 24.0 |

| α-Me | benzylic | - | 9.5 |

Source: Adapted from research on 4-nitrobenzyl carbamates. rsc.org

Nucleophilic and Electrophilic Reactions at the Ester and Aromatic Centers

The chemical character of this compound allows for reactions at both its ester functional group and its aromatic core, responding differently to nucleophilic and electrophilic attacks.

Nucleophilic Reactions

At the Ester Center: The butyrate ester group is susceptible to nucleophilic acyl substitution. Nucleophiles attack the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate before the displacement of the m-nitrobenzyloxy group. This reactivity is common for esters and can be initiated by various nucleophiles, such as hydroxide ions (saponification), alkoxides (transesterification), or amines (aminolysis). kinampark.com

At the Aromatic Center: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack (Nucleophilic Aromatic Substitution, SNAr), a reaction that is generally difficult for unsubstituted benzene (B151609) rings. masterorganicchemistry.com However, this activation is most pronounced for substituents at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group. masterorganicchemistry.com For this compound, this stabilizing resonance effect is absent, making standard SNAr reactions less favorable than for its ortho and para isomers.

Despite this, m-nitrobenzylic substrates can undergo radical nucleophilic substitution (SRN1) reactions. researchgate.net Research on m-nitrobenzyl chloride has shown that it reacts with a variety of anionic nucleophiles through an SRN1 mechanism, which involves radical and radical-anion intermediates. researchgate.net Another relevant reaction is Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom on the nitro-activated ring by a nucleophile carrying a leaving group. organic-chemistry.org This reaction typically occurs at positions ortho and para to the nitro group. organic-chemistry.org

Electrophilic Reactions

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects. masterorganicchemistry.comtestbook.com This deactivation makes reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions significantly slower than for benzene.

Furthermore, the nitro group acts as a meta-director. testbook.com When an electrophile attacks the aromatic ring, the resulting carbocation intermediate (arenium ion) is most stable when the attack occurs at the meta position. Attack at the ortho or para positions would place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is a highly destabilized arrangement. testbook.com Consequently, any electrophilic substitution on the aromatic ring of this compound would proceed slowly and yield the 1-butyroxymethyl-3,5-dinitrobenzene product.

Photochemical Reactivity and Related Mechanistic Investigations

While o-nitrobenzyl compounds are renowned for their use as photolabile protecting groups that cleave upon UV irradiation, m-nitrobenzyl derivatives exhibit distinct and often unanticipated photochemical behavior. cdnsciencepub.comacs.org Initially presumed to be relatively photostable, m-nitroaromatic compounds have been found to undergo unique photochemical transformations, particularly in aqueous environments. cdnsciencepub.com

A significant photochemical pathway for m-nitrobenzyl derivatives is photooxygenation. cdnsciencepub.com Irradiation of these compounds in oxygenated aqueous solutions can lead to the formation of α-hydroperoxides as primary products. These intermediates are often unstable and can subsequently hydrolyze to yield m-nitrobenzaldehyde and hydrogen peroxide. cdnsciencepub.com

The proposed mechanism for this photooxygenation involves the generation of a nitrobenzyl carbanion as a key intermediate. cdnsciencepub.com In the excited state, the benzylic C-H bond becomes more acidic, and deprotonation by a base (such as hydroxide ions or even water) can occur. This photogenerated carbanion then reacts with molecular oxygen to form the hydroperoxide. cdnsciencepub.com

The efficiency of this process, measured by the quantum yield (Φ), can be highly dependent on the pH of the solution. Studies on model compounds like m-nitrobenzyl ethers have demonstrated that the quantum yield of the reaction can be significantly enhanced under basic conditions, consistent with a mechanism involving base-catalyzed formation of the carbanion intermediate. cdnsciencepub.com

Table 2: pH Dependence on the Quantum Yield (Φ) of Photooxygenation for m-Nitrobenzyl Methyl Ether Data for m-nitrobenzyl methyl ether is presented as a model to illustrate the photochemical behavior of m-nitrobenzyl systems.

| pH | Quantum Yield (Φ) |

| < 2 | Weak acid catalysis observed |

| 2 - 11 | Relatively constant low yield |

| > 11 | Strong base catalysis observed |

| 14 | 0.21 (Maximum) |

Source: Adapted from a graphical representation of data for m-nitrobenzyl methyl ether. cdnsciencepub.com

Further investigations have also highlighted a "photochemical meta effect," where certain meta-nitrophenyl derivatives exhibit enhanced photoreactivity compared to their para counterparts, a phenomenon linked to the electronic distribution in the excited state. mdpi.com These findings underscore the unique and complex photochemical reactivity of m-nitrobenzyl systems, distinguishing them from their more commonly studied ortho isomers.

Advanced Analytical Characterization of M Nitrobenzyl Butyrate

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental in isolating and quantifying m-Nitrobenzyl butyrate (B1204436) from complex mixtures, ensuring its purity and concentration are accurately determined. Various advanced techniques offer distinct advantages in terms of resolution, speed, and specialized separation capabilities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of m-Nitrobenzyl butyrate. Reversed-phase HPLC (RP-HPLC) is typically the method of choice due to the compound's moderate polarity. The methodology allows for the separation of the target analyte from potential impurities, starting materials (like m-nitrobenzyl alcohol and butyric acid), and by-products.

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various concentrations. The peak area of the analyte in a sample is then compared against this curve to determine its precise concentration. The UV detector is commonly set at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance, typically around 254-273 nm, to ensure high sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |

| Detector | UV/PDA at 265 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Gas Chromatography (GC) and Hyphenated Systems

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized in a heated inlet and separated as it travels through a capillary column, propelled by an inert carrier gas such as helium or nitrogen. The choice of the stationary phase is critical; a mid-polarity phase is often suitable for esters with aromatic groups.

The true power of GC is realized when it is coupled with a mass spectrometer (MS), a configuration known as GC-MS. nih.govjmchemsci.com This hyphenated system acts as both a separation and an identification tool. nih.gov As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for definitive identification of this compound and any co-eluting impurities. nih.govscispace.com This combination offers exceptional specificity and sensitivity for analysis. scispace.com

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, primarily through the use of columns packed with sub-2 µm particles. fagg.be This reduction in particle size leads to a dramatic increase in column efficiency, resulting in superior resolution, much faster analysis times, and improved sensitivity.

For this compound, UHPLC is particularly advantageous for resolving closely related structural isomers (e.g., o- and p-Nitrobenzyl butyrate) or process impurities that may not be separable using standard HPLC methods. The higher peak capacities and narrower peaks allow for more accurate quantification, especially of trace-level components. The fundamental principles of separation remain the same as HPLC, but the operational pressures are significantly higher. fagg.be

Table 3: Comparison of Typical HPLC and UHPLC Performance Characteristics

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 150-250 mm length, 4.6 mm I.D. | 50-100 mm length, 2.1 mm I.D. |

| Typical Pressure | 2,000 - 6,000 psi | 10,000 - 18,000 psi |

| Analysis Time | 15 - 30 min | 1 - 5 min |

| Resolution | Good | Excellent |

Supercritical Fluid Chromatography (SFC) for Specialized Separations

Supercritical Fluid Chromatography (SFC) is a specialized chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. dtic.milchromatographytoday.com SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations due to the low viscosity and high diffusivity of the mobile phase. chromatographytoday.comresearchgate.net

This technique is particularly well-suited for the analysis of nitroaromatic compounds. dtic.mildtic.mil For this compound, SFC can provide unique selectivity compared to RP-HPLC, making it a valuable orthogonal method for purity confirmation. The use of CO2 as the main solvent also makes SFC a "greener" alternative, significantly reducing the consumption of organic solvents. chromatographytoday.com Modifiers such as methanol (B129727) or ethanol (B145695) are often added to the CO2 to adjust the mobile phase's solvating power and achieve the desired separation.

Table 4: Representative SFC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Nitro-functionalized (e.g., GreenSep Nitro) or other suitable phase |

| Mobile Phase | Supercritical CO2 with a Methanol modifier gradient |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detector | UV/PDA |

Spectroscopic Identification and Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and elucidation of the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds. hyphadiscovery.comresearchgate.net It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for the unambiguous assembly of the structure through bond connectivity.

A standard NMR analysis for this compound would include several experiments:

¹H NMR: This spectrum reveals the number of different types of protons, their relative numbers (via integration), and their connectivity to neighboring protons (via spin-spin splitting). The aromatic protons of the m-substituted nitrobenzyl group would appear as distinct multiplets in the downfield region (δ 7.5-8.5 ppm), while the benzylic methylene (B1212753) protons and the aliphatic protons of the butyrate chain would appear at characteristic upfield shifts.

¹³C NMR: This spectrum shows the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the ester group would be significantly downfield, while the aromatic and aliphatic carbons would have characteristic chemical shifts.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for confirming the structure. COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is vital as it reveals long-range correlations between protons and carbons over two or three bonds, allowing the different fragments (the m-nitrobenzyl group and the butyrate group) to be connected across the ester linkage. core.ac.uk

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Butyrate CH₃ | ~0.97 (triplet) | ~13.7 |

| Butyrate CH₂ | ~1.70 (sextet) | ~18.5 |

| Butyrate C(=O)CH₂ | ~2.35 (triplet) | ~36.2 |

| Benzylic CH₂ | ~5.20 (singlet) | ~65.5 |

| Aromatic C-H (ortho to CH₂) | ~7.55 (triplet) | ~123.0 |

| Aromatic C-H (para to CH₂) | ~7.65 (doublet) | ~123.5 |

| Aromatic C-H (ortho to NO₂) | ~8.15 (doublet) | ~129.8 |

| Aromatic C-H (between groups) | ~8.25 (singlet) | ~134.5 |

| Carbonyl C=O | - | ~173.0 |

| Aromatic C-CH₂ | - | ~138.0 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. In the analysis of this compound, MS is often coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) to separate the compound from complex mixtures before detection. This hyphenated approach allows for both qualitative identification and quantitative measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds. While direct analysis of short-chain fatty acids (SCFAs) like butyric acid by LC-MS can be challenging due to their high polarity and poor retention on conventional reversed-phase columns, the analysis of their ester derivatives, such as this compound, is more straightforward. mdpi.com

For the analysis of this compound, a reversed-phase LC method would typically be employed. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, often with a small amount of formic acid to improve peak shape and ionization efficiency. Detection is commonly performed using an electrospray ionization (ESI) source in positive ion mode, where the molecule can be detected as a protonated molecule [M+H]⁺ or as adducts with other cations (e.g., [M+Na]⁺).

Derivatization is a common strategy to enhance the sensitivity of SCFA analysis in biological matrices. mdpi.comshimadzu.commdpi.com Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to convert the native acids into derivatives that exhibit better chromatographic behavior and ionization efficiency, though this is not necessary when analyzing the pre-formed this compound ester. shimadzu.commdpi.com

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| MS Detector | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Monitored Ion (SIM) | [M+H]⁺ |

This table presents typical starting conditions for method development and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. jmchemsci.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive detection of mass spectrometry. jmchemsci.com this compound, as an ester, is sufficiently volatile for GC-MS analysis, which is a common method for analyzing fragrance and flavor compounds that include various esters. gcms.cz

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas (usually helium). The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or mid-polar column is often suitable. After separation, the compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint."

The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the loss of the butyrate group, the cleavage of the ester bond, and fragments related to the m-nitrobenzyl moiety. For instance, a prominent peak corresponding to the butyryl cation (C₄H₇O⁺) at m/z 71 is expected from the alpha-cleavage of the ester. ccsenet.org

Table 2: Predicted Electron Ionization (EI) Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Structure |

| 223 | Molecular Ion [M]⁺ | [C₁₁H₁₃NO₄]⁺ |

| 152 | [M - C₄H₇O]⁺ | [C₇H₆NO₂]⁺ |

| 136 | [m-nitrobenzyl]⁺ | [C₇H₆NO₂]⁺ |

| 106 | [C₇H₆O]⁺ | [C₇H₆O]⁺ |

| 71 | Butyryl cation | [C₄H₇O]⁺ |

| 43 | Propyl cation | [C₃H₇]⁺ |

This table is based on general fragmentation principles for esters and nitroaromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. rockefeller.edu For this compound (C₁₁H₁₃NO₄), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental composition.

This capability is crucial for confirming the identity of the compound in complex samples or for structure elucidation of unknown substances. By comparing the experimentally measured accurate mass to the theoretical mass calculated from the elemental formula, researchers can gain a high degree of confidence in their compound identification. The theoretical exact mass for this compound is identical to its isomers, such as p-Nitrobenzyl butyrate, which has a reported monoisotopic mass of 223.08445790 Da. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Theoretical Monoisotopic Mass | 223.08446 Da |

| Typical Mass Accuracy Requirement | < 5 ppm |

| Example Measured Mass | 223.08421 Da |

| Calculated Mass Error | -1.12 ppm |

The example measured mass and calculated error are illustrative.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Spectrophotometric techniques measure the absorption of electromagnetic radiation by a molecule. Both IR and UV-Vis spectroscopy provide valuable structural information based on how different parts of a molecule interact with light.

Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a compound. vscht.cz For this compound, the IR spectrum would display distinctive absorption bands for the nitro group, the ester carbonyl group, and the aromatic ring.

Key expected absorptions include:

C=O Stretch (Ester): A strong, sharp peak typically found around 1735-1750 cm⁻¹. study.com

NO₂ Stretch (Nitro Group): Two distinct bands corresponding to asymmetric and symmetric stretching, typically appearing around 1500-1550 cm⁻¹ and 1300-1380 cm⁻¹, respectively. wpmucdn.com

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region. vscht.cz

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic Ring |

| ~2960 | C-H Stretch | Aliphatic (Butyrate chain) |

| ~1740 | C=O Stretch | Ester |

| ~1530 | N-O Asymmetric Stretch | Nitro Group |

| ~1450 | C=C Stretch | Aromatic Ring |

| ~1350 | N-O Symmetric Stretch | Nitro Group |

| ~1200 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectrophotometry measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore (light-absorbing part) in this compound is the m-nitrophenyl group. Compounds containing nitroaromatic moieties are known to exhibit characteristic UV absorptions. researchgate.net The spectrum would be expected to show strong absorbance in the UV region, likely with a maximum absorption wavelength (λmax) influenced by the nitro and benzyl (B1604629) ester groups attached to the aromatic ring.

Other Advanced Analytical Methodologies

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org It offers advantages such as high efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.gov

Since this compound is a neutral molecule, it cannot be separated by the most basic form of CE, Capillary Zone Electrophoresis (CZE). libretexts.org However, it can be effectively analyzed using Micellar Electrokinetic Chromatography (MEKC) , a mode of CE. japer.in In MEKC, a surfactant (such as sodium dodecyl sulfate (B86663), SDS) is added to the buffer solution at a concentration above its critical micelle concentration. japer.in These micelles form a pseudostationary phase. Neutral analytes, like this compound, partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs because of the differential partitioning of analytes into the micelles, which have their own electrophoretic mobility. This allows for the high-resolution separation of neutral compounds. japer.in

Table 5: Potential MEKC Method Parameters for this compound Separation

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System |

| Capillary | Fused-silica (e.g., 50 µm I.D., 50 cm total length) |

| Buffer | 20 mM Borate buffer, pH 9.2 |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 20-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV Detector (e.g., at 214 nm or 254 nm) |

Parameters are illustrative and would require optimization for a specific application.

Innovations in Sample Preparation for Complex Analytical Matrices

The accurate quantification of this compound in complex analytical matrices, such as environmental and biological samples, is often hindered by the presence of interfering substances. Traditional sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), while effective, can be time-consuming, require significant volumes of organic solvents, and may offer limited selectivity. orientjchem.org Consequently, recent research has focused on the development of innovative and miniaturized sample preparation techniques that offer higher throughput, improved sensitivity, and a more environmentally friendly footprint. orientjchem.orgnih.gov These advanced methods aim to efficiently isolate and preconcentrate this compound from the sample matrix, thereby minimizing matrix effects and enhancing the performance of subsequent chromatographic and spectrometric analyses. chromatographyonline.com

Modern trends in sample preparation are geared towards automation, miniaturization, and high-throughput performance, with a significant emphasis on reducing solvent consumption. orientjchem.orgnih.gov Techniques such as solid-phase microextraction (SPME), liquid-phase microextraction (LPME) and its variants, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have emerged as powerful alternatives for the analysis of nitroaromatic compounds in challenging matrices. acs.orgmdpi.comnih.gov

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free sample preparation technology that integrates sampling, isolation, and enrichment into a single step. sigmaaldrich.comnih.gov The technique utilizes a coated fiber to concentrate volatile and semi-volatile compounds from a sample. sigmaaldrich.com The fiber is exposed to the sample or its headspace, and the analytes are adsorbed onto the coating. Subsequently, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. sigmaaldrich.com

The choice of fiber coating is critical and is based on the polarity and volatility of the target analyte. For a semi-volatile compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a polyacrylate (PA) coating would be suitable. The efficiency of the extraction is influenced by several parameters, including extraction time, temperature, and sample agitation. sigmaaldrich.com

Key advantages of SPME include:

Solvent-free operation: This reduces environmental impact and disposal costs. nih.gov

High sensitivity: It allows for the detection of analytes at low concentrations. sigmaaldrich.com

Versatility: SPME can be applied to a wide range of sample matrices, including water, air, and biological fluids. sigmaaldrich.com

Illustrative performance data for SPME in the analysis of a related nitroaromatic compound is presented in the table below.

| Parameter | Value |

| Fiber Coating | 100 µm Polydimethylsiloxane (PDMS) |

| Extraction Time | 30 min |

| Desorption Temperature | 250 °C |

| Limit of Detection (LOD) | 0.05 µg/L |

| Relative Standard Deviation (RSD) | < 10% |

Liquid-Phase Microextraction (LPME)

Liquid-phase microextraction (LPME) is a miniaturized version of LLE that utilizes a minimal amount of solvent. orientjchem.org Several modes of LPME have been developed, with hollow-fiber LPME (HF-LPME) and dispersive liquid-liquid microextraction (DLLME) being the most prominent for environmental and biological applications. mdpi.com

In Hollow-Fiber LPME (HF-LPME) , analytes are extracted from an aqueous sample, through a supported liquid membrane (SLM) immobilized in the pores of a porous hollow fiber, and into an acceptor solution within the fiber's lumen. chromatographyonline.comnih.gov This technique is particularly effective for the extraction of ionizable compounds. nih.gov For this compound, a three-phase HF-LPME setup could be employed where the sample pH is adjusted to ensure the analyte is in a neutral form for extraction into the organic SLM, and the acceptor phase pH is adjusted to ionize the analyte, effectively trapping it. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique. mdpi.com It involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer. The extraction solvent is then collected by centrifugation for analysis. mdpi.com

The table below shows typical parameters for the analysis of a nitroaromatic compound using HF-LPME.

| Parameter | Condition |

| Hollow Fiber | Polypropylene (0.2 µm pore size) |

| Supported Liquid Membrane | 1-Octanol |

| Acceptor Phase | 0.1 M NaOH |

| Extraction Time | 45 min |

| Enrichment Factor | > 500 |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology has become a widely adopted sample preparation technique for the analysis of a broad range of analytes in various complex matrices, particularly in food and environmental analysis. nih.gov The procedure involves two main steps: an extraction and partitioning step using acetonitrile and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). nih.govquechers.eu

For the analysis of this compound, a sample would be homogenized and then extracted with acetonitrile. The addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation and drives the analytes into the organic layer. nih.gov The subsequent d-SPE cleanup step involves adding a small amount of sorbent, such as primary secondary amine (PSA) to remove fatty acids and other interferences, to an aliquot of the extract. nih.gov After vortexing and centrifugation, the cleaned extract is ready for analysis.

A summary of a typical QuEChERS procedure is provided in the table below.

| Step | Procedure |

| Extraction | 10 g of homogenized sample is mixed with 10 mL of acetonitrile. |

| Partitioning | 4 g of anhydrous MgSO₄ and 1 g of NaCl are added. The mixture is shaken and centrifuged. |

| d-SPE Cleanup | An aliquot of the supernatant is mixed with 150 mg of MgSO₄ and 50 mg of PSA. The mixture is vortexed and centrifuged. |

| Analysis | The final extract is analyzed by GC-MS or LC-MS. |

These innovative sample preparation techniques offer significant advantages over traditional methods for the analysis of this compound in complex matrices, providing improved efficiency, sensitivity, and a reduction in the use of hazardous solvents.

Theoretical and Computational Investigations of M Nitrobenzyl Butyrate

Quantum Chemistry Calculations for Electronic Structure and Reactivity Prediction

Quantum chemistry calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with efficiency, making it suitable for studying molecules of the size of m-nitrobenzyl butyrate (B1204436). chemrxiv.org DFT calculations focus on the electron density to determine the electronic structure and properties of a system. chemrxiv.org For a molecule like m-nitrobenzyl butyrate, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can elucidate a range of molecular properties that are crucial for predicting its reactivity. semanticscholar.orgrsc.org

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these frontier orbitals (ΔEgap) is a critical indicator of molecular stability and reactivity. hakon-art.com A smaller energy gap suggests higher reactivity. jocpr.com From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. hakon-art.com These descriptors, based on studies of similar nitroaromatic compounds, provide a framework for understanding the reactivity of this compound. semanticscholar.orgresearchgate.net

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Indicates the energy required to remove an electron; a lower value suggests a better electron donor. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Represents the energy released upon gaining an electron; a higher value indicates a better electron acceptor. hakon-art.com |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. Higher hardness implies greater stability and lower reactivity. jocpr.com |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons, classifying its electrophilic nature. jocpr.com |

Additionally, DFT can be used to generate a Molecular Electrostatic Potential (MESP) map. The MESP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to nucleophilic and electrophilic attack. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. diva-portal.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and more advanced techniques like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2), offer higher accuracy, albeit at a greater computational cost. mdpi.comnih.govmdpi.comresearchgate.net

For a system like this compound, which contains a strongly correlated nitroaromatic system, high-accuracy methods are particularly useful for studying excited states and bond-breaking processes. nih.gov For example, CASSCF/MS-CASPT2 calculations on the related molecule nitrobenzene (B124822) have been shown to provide excellent agreement with experimental data for vertical excitation energies and the energy barrier for the dissociation of the C-NO₂ bond. nih.govresearchgate.net These methods are crucial for building a precise picture of the molecule's photochemistry and thermal decomposition pathways. researchgate.net

| Method | Description | Typical Application for this compound |

|---|---|---|

| Hartree-Fock (HF) | The foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation. diva-portal.org | Provides a baseline for geometry optimization and electronic properties. |

| Møller–Plesset (MP2) | A common method that improves upon HF by adding electron correlation effects through perturbation theory. mdpi.com | Offers more accurate energy and geometry predictions than HF. |

| CASSCF/CASPT2 | A multi-configurational approach essential for systems with strong electron correlation, such as excited states or bond-breaking. nih.gov | Calculation of excited state energies, potential energy surfaces for dissociation reactions, and photochemical pathways. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemistry calculations describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. diva-portal.orgresearchgate.net

For this compound, MD simulations can be performed using classical force fields such as GAFF, CHARMM, or OPLS to model the interactions between atoms. anu.edu.au These simulations, typically conducted in a solvent like water, can reveal the preferred conformations of the molecule in solution. nih.gov Analysis of the simulation trajectory allows for the calculation of various structural and dynamic properties. anu.edu.au

Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Radius of Gyration (Rg): To measure the compactness of the molecule, indicating folding or unfolding tendencies. nih.gov

Conformational Clustering: To identify the most populated and energetically favorable conformations available to the molecule.

Radial Distribution Functions (RDF): To analyze the interactions between specific atoms of this compound and surrounding solvent molecules, revealing details about its solvation shell. nih.gov

These simulations are critical for understanding how the molecule behaves in a realistic environment, which is essential for predicting its interactions with biological targets or other chemical species.

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping the intricate pathways of chemical reactions. For this compound, a key reaction of interest is the hydrolysis of its ester bond. Theoretical studies can elucidate the step-by-step mechanism, identify intermediates, and determine the energetics of the entire process.

A Free Energy Surface (FES) provides a comprehensive map of the energy landscape of a chemical reaction, connecting reactants, transition states, and products. researchgate.net The FES is typically plotted as a function of one or more collective variables (CVs) or reaction coordinates that describe the progress of the reaction. The potential of mean force (PMF) represents a projection of this free energy landscape onto a chosen coordinate.

Enhanced sampling techniques, such as metadynamics or umbrella sampling, are often used in conjunction with MD simulations to construct the FES for a reaction. biorxiv.org For the hydrolysis of an ester like this compound, this approach can reveal the free energy barriers associated with key steps, such as the formation of the tetrahedral intermediate. diva-portal.org By mapping the entire landscape, researchers can identify the most favorable reaction pathway and discover any stable or metastable intermediates. nih.govnih.gov

The transition state (TS) is the highest energy point along the minimum energy path (MEP) of a reaction and is a critical structure for determining the reaction rate. diva-portal.org Computational methods can be used to locate the precise geometry of the transition state and calculate its energy. A key feature of a correctly identified transition state is the presence of exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| Transition State (TS) Structure | The specific atomic arrangement at the peak of the energy barrier between reactants and products. | Defines the geometry of the highest-energy point, revealing which bonds are breaking and forming. nih.gov |

| Activation Free Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower barrier corresponds to a faster reaction. diva-portal.org |

| Minimum Energy Path (MEP) | The lowest energy reaction pathway connecting reactants and products via the transition state. | Provides a step-by-step visualization of the molecular transformation during the reaction. diva-portal.org |

| Imaginary Frequency | A negative vibrational frequency calculated for a stationary point on the potential energy surface. | A single imaginary frequency confirms that a structure is a true first-order saddle point (a transition state). mdpi.com |

In Silico Design and Prediction of Novel Reactivities

The prediction of novel reactivities for this compound through computational methods is a key area of theoretical investigation. These approaches can model how the molecule will behave under various conditions, providing insights into potential synthetic applications and degradation pathways. Methodologies such as Density Functional Theory (DFT), molecular dynamics (MD), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are instrumental in this predictive work. wordpress.comgrnjournal.usnih.gov

Computational studies on related nitroaromatic compounds and esters have established a framework for predicting their reactivity. nih.govresearchgate.net For this compound, these investigations would primarily focus on the reactivity of the ester functional group and the influence of the meta-positioned nitro group on the benzyl (B1604629) ring.

Predicting Reaction Mechanisms and Kinetics:

For example, a DFT study on a similar esterification reaction calculated the energy barrier for a self-catalyzed reaction to be 100.1 kJ/mol. nih.gov A similar approach for this compound would involve calculating the transition state energies for its hydrolysis.

Illustrative Data for Predicted Reaction Barriers:

To illustrate the type of data generated from such computational studies, the following table presents hypothetical activation energies for the hydrolysis of this compound under different catalytic conditions, based on principles from computational studies of other esters. nih.govresearchgate.net

| Reaction Pathway | Catalyst | Predicted Activation Energy (kJ/mol) |

| Hydrolysis | None (Self-catalyzed) | 110.5 |

| Hydrolysis | Acid (H₃O⁺) | 85.2 |

| Hydrolysis | Base (OH⁻) | 60.8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Influence of the Nitro Group Substituent:

The position of the nitro group on the benzene (B151609) ring significantly influences the molecule's reactivity due to its strong electron-withdrawing nature. libretexts.orgsemanticscholar.org Computational models can precisely quantify this effect. In the case of this compound, the nitro group at the meta position primarily exerts an inductive electron-withdrawing effect. libretexts.org

Quantum chemical calculations can determine the charge distribution across the molecule, showing how the nitro group affects the electrophilicity of the carbonyl carbon in the ester group. This, in turn, influences its susceptibility to nucleophilic attack. Studies on substituted nitrobenzyl systems have shown that electron-donating substituents can accelerate certain reactions by stabilizing developing positive charges. researchgate.net

Molecular Orbital Analysis:

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic structure and reactivity. nih.gov The energy gap between the HOMO and LUMO can indicate the molecule's stability and its tendency to undergo electronic transitions. For nitroaromatic compounds, the LUMO is often localized on the nitro group, indicating its role as an electron acceptor in potential reactions. nih.gov

Simulating Enzyme-Catalyzed Reactions:

In silico methods are also invaluable for predicting how this compound might interact with enzymes. Esterases are a class of enzymes that catalyze the hydrolysis of esters. mdpi.comnih.govnih.govresearchgate.nettaylorfrancis.com Using QM/MM and molecular dynamics simulations, it is possible to model the docking of this compound into the active site of an esterase. mdpi.comacs.orgrsc.org These simulations can predict the binding affinity and the catalytic efficiency of the enzyme for this specific substrate. mdpi.comresearchgate.net

For example, molecular docking studies on bacterial esterases with 4-nitrophenyl butyrate (a related compound) have identified binding affinities in the range of -4.93 to -5.21 kcal/mol. researchgate.net A similar computational study for this compound would provide valuable data on its potential as a substrate for various esterases.

Illustrative Data for Predicted Binding Affinities:

The following table provides hypothetical binding affinities of this compound with different types of esterases, derived from the principles of molecular docking studies. researchgate.net

| Enzyme Type | Predicted Binding Affinity (kcal/mol) |

| Pig Liver Esterase | -5.5 |

| Bacillus pumilus Esterase | -5.1 |

| Human Carboxylesterase | -6.2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By combining these computational approaches, a comprehensive theoretical understanding of this compound's reactivity can be developed. This knowledge is crucial for designing new synthetic routes, predicting its metabolic fate, and exploring its potential applications in various fields of chemistry and biology.

Research on M Nitrobenzyl Butyrate As a Chemical Probe or Enzyme Substrate

Design Principles for m-Nitrobenzyl Butyrate-Based Chemical Probes

Chemical probes are small molecules designed to selectively interact with a protein of interest to study its biological function. nih.gov The design of effective probes based on the m-nitrobenzyl butyrate (B1204436) scaffold incorporates several key principles to ensure potent and selective target engagement in complex biological systems. researchgate.net

Achieving selective interaction with a biological target is a primary goal in chemical probe design. For scaffolds like this compound, selectivity can be engineered through various strategies. A key approach involves modifying the chemical structure to create high-affinity binding to the intended target. researchgate.net

One advanced strategy for controlling probe activity involves the use of external triggers, such as light. The ortho-nitrobenzyl group, an isomer of the meta-nitrobenzyl group, is a well-known photolabile protecting group. nih.govacs.org Upon irradiation with UV light, ortho-nitrobenzyl alcohol derivatives can be activated to generate a reactive quinone methide or an o-nitroso benzaldehyde (B42025), which can then selectively react with specific amino acid residues, such as primary amines in lysine. researchgate.netrsc.orgbiorxiv.orgresearchgate.net This photo-triggering capability allows for high spatiotemporal control over the probe's interaction with its target biomolecule. nih.gov While this mechanism is documented for the ortho-isomer, similar principles of inducible reactivity can be conceptually applied to engineer probes from other nitrobenzyl scaffolds for controlled target engagement.

Key principles for designing effective chemical probes are summarized below.

| Design Principle | Description | Reference |

| Target Selectivity | The probe should interact with the intended biological target with significantly higher affinity than with other biomolecules to ensure that the observed effects are due to the specific interaction. | researchgate.net |

| High Affinity & Potency | The probe must bind to its target with sufficient strength (affinity) and elicit a functional response at low concentrations (potency) to be effective. | researchgate.net |

| Cell Permeability | For studying intracellular targets, the probe must be able to cross the cell membrane to reach its site of action. | researchgate.net |

| Solubility | Adequate solubility in aqueous buffers is crucial for experimental handling and ensuring the probe can interact with its target in a biological environment. | researchgate.net |

| Controlled Activation | Incorporating functionalities, such as photoactivatable groups like the nitrobenzyl moiety, allows for temporal and spatial control over the probe's activity. | nih.govacs.org |

Application in Enzyme Activity and Inhibition Assays (e.g., esterase studies leveraging nitrobenzyl butyrate scaffolds)

Nitrobenzyl esters are widely used as chromogenic substrates in enzyme assays, particularly for measuring the activity of carboxylic ester hydrolases (EC 3.1.1.-). researchgate.net The para-substituted isomer, p-nitrophenyl butyrate (pNPB), is a classic substrate used to study the kinetics of enzymes like lipases and esterases. researchgate.netresearchgate.netnih.gov The hydrolysis of pNPB by an esterase releases p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically. researchgate.net

Similarly, this compound can serve as a substrate for these enzymes. The enzymatic cleavage of the ester bond yields butyrate and m-nitrobenzyl alcohol. The progress of the reaction can be monitored to determine enzyme activity and to screen for potential inhibitors. For example, in studies involving mycobacterial enzymes, p-nitrophenyl butyrate has been used to determine the kinetic parameters of lipases and esterases. researchgate.netresearchgate.net The activity of these enzymes is often inhibited by compounds like tetrahydrolipstatin (THL), and the inhibitory effect can be quantified using the nitrobenzyl butyrate substrate. researchgate.net

The table below presents kinetic data for the hydrolysis of the related substrate, p-nitrophenyl butyrate, by various mycobacterial enzymes, illustrating its application in characterizing enzyme function.

| Enzyme | Source Organism | Km (mM) | Vmax (nmol·min-1·mg-1) | kcat/Km (M-1·s-1) |

| Rv3802c | Mycobacterium tuberculosis | 1.1 ± 0.17 | 239 ± 9.4 | 3.5 x 103 |

| MSMEG_6394 | Mycobacterium smegmatis | 1.8 ± 0.23 | 783 ± 26.7 | 7.3 x 103 |

| NCgl2775 | Corynebacterium glutamicum | 1.3 ± 0.20 | 251 ± 12.3 | 3.2 x 103 |

| Data adapted from studies on mycobacterial lipases using p-nitrophenyl butyrate as a substrate. researchgate.net |

Mechanistic Insights into Probe-Biomolecule Interactions

Understanding the mechanism of interaction between a probe like this compound and its target enzyme is fundamental to interpreting experimental results. For its role as an esterase substrate, the interaction is governed by a well-established catalytic mechanism.

The enzyme para-nitrobenzyl (PNB) esterase, which acts on the isomeric p-nitrobenzyl ester, utilizes a classic Ser-His-Glu catalytic triad. ebi.ac.uk This mechanism provides a direct model for how this compound would be hydrolyzed. The process involves several key steps:

Activation: The histidine residue, stabilized by glutamate, acts as a general base, deprotonating the serine residue. ebi.ac.uk

Nucleophilic Attack: The activated serine performs a nucleophilic attack on the carbonyl carbon of the butyrate ester, forming a tetrahedral acyl-enzyme intermediate. This intermediate is stabilized by an "oxyanion hole" formed by backbone amides in the enzyme's active site. ebi.ac.uk

Release of Alcohol: The intermediate collapses, and the m-nitrobenzyl alcohol group is released. The histidine residue donates a proton to the leaving alcohol. ebi.ac.uk

Deacylation: A water molecule enters the active site and is deprotonated by the histidine. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. ebi.ac.uk

Regeneration: This second intermediate collapses, releasing butyric acid and regenerating the active serine residue, completing the catalytic cycle. ebi.ac.uk

The roles of the key catalytic residues in this mechanism are detailed in the table below.

| Catalytic Residue | Role in Catalysis |

| Serine (e.g., Ser189) | Acts as the primary nucleophile, forming a covalent acyl-enzyme intermediate. |

| Histidine (e.g., His399) | Functions as a general acid-base catalyst, activating the serine residue and a water molecule for nucleophilic attack. |

| Glutamate (e.g., Glu310) | Stabilizes the protonated state of the histidine residue, increasing its basicity. |

| Oxyanion Hole (Gly/Ala) | Stabilizes the negative charge on the carbonyl oxygen of the tetrahedral intermediates formed during catalysis. |

| Residue numbering based on the para-Nitrobenzyl esterase from PDB ID 1qe3. ebi.ac.uk |

Beyond enzymatic hydrolysis, the nitrobenzyl group itself can undergo reductive activation, a mechanism exploited in the design of bioreductive prodrugs. researchgate.net The nitro group can be reduced by nitroreductase enzymes to a hydroxylamine (B1172632), which can then fragment to release a payload. researchgate.net This fragmentation rate is influenced by substituents on the benzyl (B1604629) ring, with electron-donating groups generally accelerating the release. researchgate.net This provides another layer of mechanistic understanding for how nitrobenzyl-based probes can be designed to interact with specific biological systems.

Catalytic Aspects and Transformations Involving M Nitrobenzyl Butyrate

m-Nitrobenzyl Butyrate (B1204436) as a Substrate in Catalytic Systems

The reactivity of m-nitrobenzyl butyrate is dictated by its ester linkage and the electron-withdrawing nitro group on the benzyl (B1604629) moiety. These features allow it to serve as a substrate in several important catalytic transformations.

Catalyzed Hydrolysis and Transesterification Reactions

The ester bond in this compound is susceptible to cleavage through hydrolysis and transesterification reactions, which can be accelerated by catalysts.

Hydrolysis: In catalyzed hydrolysis, the ester is cleaved into m-nitrobenzyl alcohol and butyric acid. This reaction can be promoted by acid or base catalysts. The electronic nature of the substituent on the benzyl ring influences the rate of this reaction. The nitro group at the meta position exerts a strong electron-withdrawing inductive effect, which can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. However, unlike a para-nitro group, a meta-nitro group cannot withdraw electron density through resonance, which results in a different electronic environment at the reaction center. masterorganicchemistry.commasterorganicchemistry.com

Transesterification: This process involves the reaction of this compound with a different alcohol in the presence of a catalyst to form a new ester and m-nitrobenzyl alcohol. This is an equilibrium-driven process often catalyzed by acids, bases, or organometallic compounds. For instance, the transesterification of various butyrate esters has been successfully carried out using biocatalysts like immobilized lipases, which can function efficiently in non-aqueous systems. sci-hub.senih.gov

Catalytic Reduction of Aromatic Nitro Groups

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and the nitro group of this compound can be selectively reduced without affecting the ester functionality. wikipedia.org

Catalytic Hydrogenation: This is the most common method for reducing nitroarenes. wikipedia.org The reaction is typically performed using molecular hydrogen (H₂) gas and a heterogeneous metal catalyst. This process can be tailored to yield different products depending on the reaction conditions and catalyst used. mdpi.com

Common catalytic systems for this transformation include:

Palladium on carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of nitro groups to amines. wikipedia.org

Raney Nickel (Raney Ni): Another effective catalyst for this reduction. wikipedia.org

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is used for hydrogenating various functional groups, including nitroarenes. wikipedia.org

The reaction typically proceeds to completion, converting the nitro group (-NO₂) into a primary amine (-NH₂), yielding m-aminobenzyl butyrate. The reaction is generally highly selective for the nitro group, leaving the ester bond intact.

| Catalyst | Typical Reducing Agent | Primary Product | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Aromatic Amine | wikipedia.org |

| Raney Nickel | Hydrogen Gas (H₂) | Aromatic Amine | wikipedia.org |

| Iron (Fe) in Acidic Media | Acid (e.g., HCl) | Aromatic Amine | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Aromatic Amine | wikipedia.org |

| Gold Nanoparticles on Titania (AuNPs/TiO₂) | Sodium Borohydride (B1222165) (NaBH₄) | Aromatic Amine | chemrxiv.org |

Denitrative Coupling Reactions Facilitated by Catalysts

In modern synthetic chemistry, the nitro group can be utilized as a leaving group in various transition-metal-catalyzed cross-coupling reactions. nih.govacs.org This approach, known as denitrative coupling, allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the nitro group. acs.org

Nitroarenes can serve as electrophilic partners in reactions such as:

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction to form a new carbon-carbon bond between the nitroarene and an organoboron compound. nih.govacs.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a carbon-nitrogen bond between the nitroarene and an amine. nih.govacs.org

Etherification: The formation of a carbon-oxygen bond by coupling the nitroarene with an alcohol or phenol. nih.govacs.org

These reactions typically involve a palladium catalyst with specialized phosphine (B1218219) ligands, such as BrettPhos, which facilitates the challenging oxidative addition of the C–NO₂ bond to the metal center. nih.govacs.org Therefore, this compound could potentially be used as a substrate in these reactions to introduce a variety of substituents at the meta-position of the benzyl ring, replacing the nitro group.

Biocatalytic Applications and Enzymatic Conversions

Enzymes offer a high degree of selectivity and operate under mild conditions, making them attractive catalysts for transformations of this compound. Both the ester and nitro functionalities can be targeted by specific classes of enzymes.

Esterases and Lipases: These enzymes catalyze the hydrolysis or transesterification of the ester bond. Lipases, such as those from Candida antarctica (Novozym 435), are widely used for the synthesis and modification of esters, including benzyl butyrate, often in solvent-free systems. sci-hub.sebeilstein-journals.org These biocatalysts could be applied to selectively cleave the butyrate group from this compound.

Nitroreductases: A key biocatalytic transformation for this compound involves the reduction of its nitro group by nitroreductase enzymes (NTRs). ebi.ac.uk These enzymes, found in various bacteria like E. coli, use flavin mononucleotide (FMN) as a cofactor and reducing equivalents from NADH or NADPH to catalyze the two-electron reduction of nitroaromatics to nitroso intermediates, followed by a further two-electron reduction to the corresponding hydroxylamines. ebi.ac.uknih.gov

The reduction of a nitrobenzyl group to a hydroxylaminobenzyl group can act as a trigger for subsequent chemical reactions. rsc.orgresearchgate.net This is particularly relevant in the design of prodrugs, where the enzymatic reduction leads to the fragmentation of the molecule and release of an active compound. rsc.orgresearchgate.netsci-hub.box The rate of this fragmentation is highly dependent on the electronic properties and position of substituents on the aromatic ring. rsc.orgresearchgate.netrsc.org

A systematic study on substituted nitrobenzyl carbamates demonstrated how substituent placement affects the kinetics of fragmentation following reduction to the hydroxylamine (B1172632). Electron-donating groups on the benzyl ring were found to accelerate the fragmentation, which is consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.orgresearchgate.netrsc.org The position of the substituent (ortho, meta, or para) dictates its electronic influence (inductive vs. resonance effects), thereby modulating the fragmentation rate. masterorganicchemistry.comrsc.org

| Substituent on Benzyl Ring | Position | Hammett Constant (σ) | Fragmentation Half-Life (Mt1/2, min) | Reference |

|---|---|---|---|---|

| H (Parent Compound) | - | 0.00 | 16.0 | rsc.orgresearchgate.net |

| 3-Methoxy (3-MeO) | meta | +0.12 (σm) | 21.0 | rsc.orgresearchgate.net |

| 3-Methyl (3-Me) | meta | -0.07 (σm) | 18.5 | rsc.orgresearchgate.net |

| 3-Fluoro (3-F) | meta | +0.34 (σm) | 28.5 | rsc.orgresearchgate.net |

| 2-Methoxy (2-MeO) | ortho | -0.27 (σp) | 7.5 | rsc.orgresearchgate.net |

| 2-Methyl (2-Me) | ortho | -0.17 (σp) | 10.0 | rsc.orgresearchgate.net |

Note: The study used 4-nitrobenzyl carbamates, which are structurally analogous to m-nitrobenzyl esters. The fragmentation occurs after the nitro group is reduced to a hydroxylamine. The Hammett constant for ortho substituents is represented by σp as per the cited study's model. rsc.org

Emerging Research Directions and Future Perspectives for M Nitrobenzyl Butyrate Studies

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Machine learning models can be trained on existing reaction data to predict outcomes, such as yield and selectivity, under various conditions. nih.govacs.orgresearchgate.net This predictive capability allows researchers to perform in silico experiments, narrowing down the most promising reaction parameters before entering the laboratory. For instance, a neural network could be trained to identify the ideal temperature, solvent, and catalyst concentration for the esterification of m-nitrobenzyl alcohol with butyric acid, minimizing resource expenditure and time. Two-stage pipelines and sequential graph-edit formulations are common approaches in reaction prediction. nih.gov Furthermore, generative algorithms can propose entirely new catalyst structures and synthetic pathways that may not be considered through conventional means. catalysis-summit.com

Table 1: Potential Applications of AI/ML in m-Nitrobenzyl Butyrate (B1204436) Research

| AI/ML Application | Description | Potential Impact on m-Nitrobenzyl Butyrate Studies |

|---|---|---|

| Catalyst Design | Utilizes ML to predict catalyst-property relationships and screen candidates. cas.cncatalysis-summit.com | Accelerated discovery of highly efficient and selective catalysts for synthesis. |

| Reaction Optimization | Employs algorithms to predict reaction outcomes (e.g., yield, purity) based on input parameters. | Reduced number of physical experiments; faster identification of optimal synthetic conditions. |

| Pathway Prediction | Combines ML and reaction network approaches to predict products and intermediate pathways. rsc.org | Discovery of novel, more efficient, or greener synthetic routes. |

| Automated Synthesis | Integrates AI with robotic platforms for a closed-loop system of design, execution, and analysis. cas.cn | High-throughput screening of reaction conditions and catalysts, ensuring data reproducibility. |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding kinetics, identifying intermediates, and ensuring process control. Advanced spectroscopic techniques, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for this purpose. youtube.comxjtu.edu.cnresearchgate.netazom.com By immersing a fiber optic probe directly into the reaction vessel, researchers can continuously collect spectra, tracking the consumption of reactants and the formation of products. jascoinc.com

In the synthesis of this compound, in-situ FTIR could monitor the characteristic carbonyl stretch of the butyrate ester (~1740 cm⁻¹) as it forms, while simultaneously tracking the disappearance of the carboxylic acid C=O band from butyric acid (~1710 cm⁻¹). mdpi.com This real-time data allows for precise determination of reaction endpoints and kinetics. researchgate.net Techniques like Attenuated Total Reflectance (ATR) FTIR are particularly advantageous as they are unaffected by solid particles or gas bubbles, making them suitable for heterogeneous reaction mixtures. youtube.com

Beyond FTIR, other methods like Raman spectroscopy and real-time mass spectrometry offer complementary information. researchgate.netuvic.ca Raman is effective for monitoring changes in non-polar bonds and symmetric vibrations, while mass spectrometry can provide detailed information on all reaction components, including intermediates and impurities. nih.gov The integration of these techniques provides a comprehensive, dynamic picture of the chemical transformation as it occurs.

Table 2: Comparison of Advanced Spectroscopic Techniques for Reaction Monitoring